2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
Description
"2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" is a synthetic organic compound with potential applications across various fields such as medicinal chemistry, pharmaceuticals, and materials science. Its unique structure features a combination of oxadiazole and quinazoline rings, along with a tolyl group and a methylthio substituent, contributing to its diverse reactivity and potential biological activity.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c1-16-7-11-18(12-8-16)29-24(30)20-5-3-4-6-21(20)26-25(29)33-15-22-27-23(28-31-22)17-9-13-19(32-2)14-10-17/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBOBVFTYGTSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of a quinazoline derivative with a 1,2,4-oxadiazole precursor. The process generally starts with the preparation of the 1,2,4-oxadiazole by reacting an appropriate amidoxime with an acyl chloride or anhydride. This intermediate is then alkylated with a halogenated methylthiol derivative under basic conditions to form the oxadiazole-thioether. Concurrently, a quinazoline moiety is synthesized through a multi-step process involving the formation of a benzamide intermediate, followed by cyclization and functionalization with a methylthio group.
Industrial Production Methods: For large-scale production, the synthesis may be adapted to a continuous flow process, optimizing reaction conditions such as temperature, pressure, and solvent to improve yield and reduce waste. Catalysts and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The compound may undergo oxidation reactions at the methylthio group, potentially forming sulfoxides or sulfones.
Reduction: Reduction of the oxadiazole ring can lead to the formation of aminomethyl derivatives.
Substitution: Various nucleophilic or electrophilic substitution reactions can occur on the quinazoline ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituents: Halides, nitriles, and nitro compounds can be introduced using appropriate conditions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Aminomethyl Derivatives: From reduction reactions.
Functionalized Quinazolines: From substitution reactions.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing quinazolinone and oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific cancer cell lines by inducing apoptosis or disrupting cell cycle progression.
- In Vitro Studies : Research has shown that derivatives similar to the target compound demonstrate cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells, using assays such as MTT to assess cell viability .
Antimicrobial Activity
The incorporation of oxadiazole rings has been linked to enhanced antimicrobial properties:
- Spectrum of Activity : Compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi. For example, derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Structure-Activity Relationship (SAR) : Substituents on the oxadiazole and quinazolinone rings play a crucial role in determining antimicrobial potency.
Case Study 1: Anticancer Screening
A recent study synthesized several quinazolinone derivatives and tested their anticancer efficacy against the MDA-MB-231 breast cancer cell line. The results indicated that certain modifications to the oxadiazole moiety significantly increased cytotoxicity compared to standard chemotherapeutics like paclitaxel .
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of synthesized oxadiazole derivatives. The study employed broth microdilution methods to evaluate minimum inhibitory concentrations (MICs) against various pathogens. Compounds with halogen substitutions exhibited superior activity, suggesting a promising avenue for developing new antibiotics .
Mechanism of Action
The mechanism by which "2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one" exerts its effects is thought to involve interactions with various molecular targets, such as kinases or enzymes involved in cellular signaling pathways. Its structural features allow it to bind to active sites, potentially inhibiting the function of target proteins and disrupting biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-phenylquinazolin-4(3H)-one
2-(((3-(4-(methylthio)phenyl)-1,2,4-thiadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-2-(p-tolyl)quinazolin-4(3H)-one
Uniqueness: The specific combination of the oxadiazole and quinazoline rings with the methylthio and tolyl groups sets this compound apart, providing a distinctive reactivity and potential bioactivity profile. This uniqueness makes it a valuable scaffold for designing new molecules with targeted properties.
Biological Activity
The compound 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a novel derivative within the quinazolinone family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of quinazolinone derivatives typically involves multi-step organic reactions. The specific compound can be synthesized through a series of reactions involving the formation of the oxadiazole ring and subsequent thioether formation. The detailed synthetic pathway includes:
- Formation of the Oxadiazole Ring : The initial step involves the reaction of 4-methylthioaniline with appropriate reagents to form the oxadiazole moiety.
- Thioether Formation : The synthesized oxadiazole is then reacted with p-tolylquinazolinone to introduce the thioether linkage.
- Final Compound Isolation : The final product is purified using chromatographic techniques.
Biological Activity
Quinazolinone derivatives are known for their broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific compound under discussion exhibits several notable biological activities:
Anticancer Activity
Recent studies have highlighted that quinazolinone derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that derivatives similar to the compound have shown significant cytotoxic effects against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and PC3 (prostate cancer). For instance, certain derivatives demonstrated IC50 values in the micromolar range (less than 10 μM) against these cell lines .
- Mechanism of Action : The anticancer activity is attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as EGFR and histone deacetylase pathways .
Antibacterial Activity
The compound also exhibits promising antibacterial properties:
- Inhibition of Bacterial Growth : Quinazolinone derivatives have been tested against various bacterial strains. For example, compounds structurally similar to our target were effective against Staphylococcus aureus and Streptococcus pneumoniae, with significant zones of inhibition reported .
| Bacterial Strain | Zone of Inhibition (cm) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.4 | |
| Streptococcus pneumoniae | 1.2 |
Case Studies and Research Findings
- Antiproliferative Activity Study : A study focused on a series of quinazolinone derivatives demonstrated that compounds with similar structural features to our target showed effective antiproliferative activity against NSCLC cells, particularly those resistant to EGFR-TKIs .
- Antimicrobial Efficacy : Another study indicated that certain quinazolinone derivatives exhibited strong antimicrobial activity with minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2-(((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one, and how do reaction conditions influence yield?
- Methodology : The compound’s synthesis likely involves multi-step heterocyclic coupling. For example:
- Step 1 : Formation of the quinazolin-4(3H)-one core via cyclization of anthranilic acid derivatives with thiophenecarboxylic acid hydrazide (as in ).
- Step 2 : Introduction of the 1,2,4-oxadiazole moiety through nucleophilic substitution, using thiourea or thiosemicarbazide intermediates ( ).
- Step 3 : Thioether linkage formation via alkylation with mercapto groups (e.g., sodium monochloroacetate in aqueous medium, as in ).
- Critical Factors : Solvent polarity (e.g., ethanol vs. PEG-400 in ), catalyst choice (e.g., Bleaching Earth Clay in ), and temperature control (70–80°C for optimal cyclization) significantly impact yield and purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Techniques :
- NMR/IR : Confirm regiochemistry of substituents (e.g., thioether vs. sulfoxide) and tautomeric forms (e.g., thione-thiol equilibrium in triazole derivatives, as in ).
- HPLC/MS : Assess purity and detect byproducts from incomplete cyclization or oxidation .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if applicable) .
Q. What preliminary biological screening models are suitable for evaluating its pharmacological potential?
- Assays :
- Anti-Mycobacterial : MIC determination against M. tuberculosis H37Rv (as in ).
- Anticancer : Cytotoxicity screening via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Docking studies against targets like dihydrofolate reductase (DHFR) or kinase enzymes ().
- Controls : Include standard drugs (e.g., isoniazid for tuberculosis) and solvent controls to validate assay conditions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in observed vs. predicted bioactivity?
- Approach :
- Perform conformational analysis via DFT torsion scans (e.g., ±180° in 20° increments) to identify bioactive conformers ( ).
- Use AutoDock Vina or Schrödinger Suite to simulate binding modes and compare with experimental IC50 values. For example, discrepancies in anti-tubercular activity ( vs. 4) may arise from off-target interactions .
- Validation : Cross-validate docking results with mutagenesis studies or isotopic labeling .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Modifications :
- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, amine) to improve solubility, guided by LogP calculations ( ).
- Metabolic Stability : Replace labile thioether linkages with sulfone or sulfoxide groups ( ).
Q. How do structural analogs with varied substituents (e.g., p-tolyl vs. fluorophenyl) impact target selectivity?
- SAR Studies :
- Synthesize analogs with halogen, nitro, or methyl groups at the 4-position of the phenyl ring ( ).
- Compare activity across biological assays (e.g., 10-fold differences in MIC with 4-Cl vs. 4-CH3 substituents in ).
- Mechanistic Insight : Use SPR or ITC to quantify binding affinity changes .
Q. What experimental and theoretical approaches resolve tautomeric ambiguity in the quinazolinone and oxadiazole moieties?
- Methods :
- Variable Temperature NMR : Monitor proton shifts to identify dominant tautomers (e.g., thione-thiol equilibrium in ).
- DFT Energy Calculations : Compare relative stability of tautomeric forms (e.g., oxadiazole vs. thiadiazole configurations) .
Contradiction Analysis
Q. How should researchers address conflicting data on solvent effects during synthesis?
- Case Study : Ethanol () vs. PEG-400 () may yield differing regioselectivity due to polarity and coordination effects.
- Resolution :
- Conduct kinetic studies (e.g., in situ IR monitoring) to track intermediate formation.
- Use DOE (Design of Experiments) to identify optimal solvent-catalyst combinations .
Q. Why might anti-tubercular activity vary between similar derivatives in docking vs. experimental assays?
- Potential Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
